Molecular Weight and Steric Bulk: 2,4,4-Trimethyl vs. 2,2,4-Trimethyl Isomer
Although methyl 2,4,4-trimethyl-3-oxopentanoate and its 2,2,4-trimethyl isomer share the identical molecular weight of 172.22 g·mol⁻¹ and formula C₉H₁₆O₃, the α-substitution pattern differs fundamentally: the target compound bears a single α-methyl group (one hydrogen remaining at C-2), whereas the 2,2,4-isomer bears two geminal α-methyl groups (no α-hydrogen) [1]. The presence of an α-hydrogen in methyl 2,4,4-trimethyl-3-oxopentanoate enables enolate formation and subsequent C–C bond construction, a reactivity pathway that is completely blocked in the fully substituted 2,2,4-trimethyl analog . This structural distinction does not manifest as a different molecular weight or bulk purity value; rather, it determines the entire scope of downstream synthetic utility.
| Evidence Dimension | α-Carbon substitution pattern (enolate formation capability) |
|---|---|
| Target Compound Data | One α-hydrogen present; enolate formation possible (monosubstituted α-carbon; MW 172.22) |
| Comparator Or Baseline | Methyl 2,2,4-trimethyl-3-oxopentanoate (CAS 918-71-8): Zero α-hydrogens; enolate formation impossible (gem-dimethyl at α-carbon; MW 172.22) |
| Quantified Difference | Presence vs. absence of α-hydrogen: enables vs. precludes enolate-based C–C bond formation; identical molecular weight (172.22 g·mol⁻¹) and typical purity (95–98%) |
| Conditions | Structural analysis based on canonical SMILES and MDL descriptors; reactivity inferred from established β-keto ester chemistry principles |
Why This Matters
For procurement, selecting the 2,4,4-isomer over the 2,2,4-isomer is mandatory when the synthetic route requires enolate alkylation, aldol condensation, or any transformation proceeding through an α-carbanion intermediate.
- [1] NIST Webbook. Valeric acid, 2,2,4-trimethyl-3-oxo-, methyl ester, CAS 918-71-8. Physical and Spectral Data. View Source
